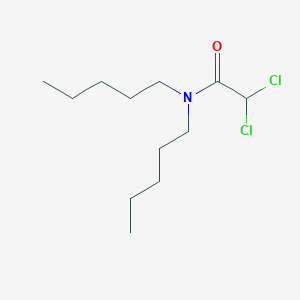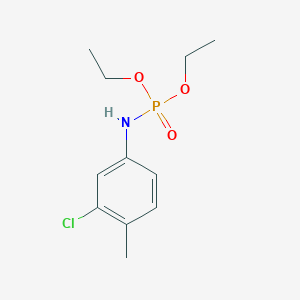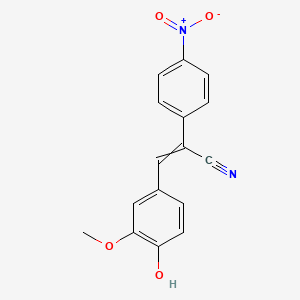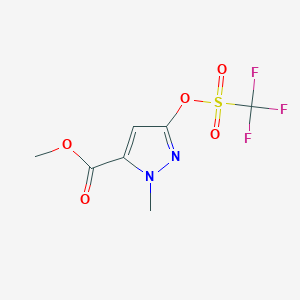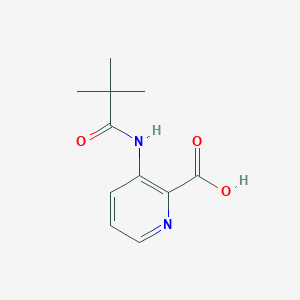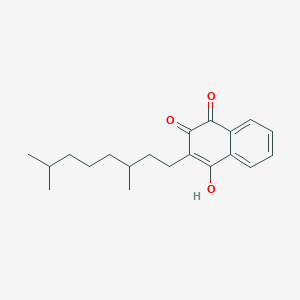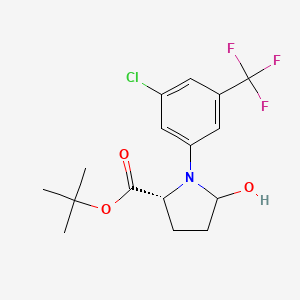
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a hydroxyl group, a tert-butyl ester, and a phenyl ring bearing chloro and trifluoromethyl substituents
Métodos De Preparación
The synthesis of tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Hydroxyl Group: This step may involve selective hydroxylation reactions.
Substitution on the Phenyl Ring: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., LiAlH4), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions. Major products formed from these reactions include carbonyl compounds, alcohols, substituted phenyl derivatives, and carboxylic acids.
Aplicaciones Científicas De Investigación
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of pyrrolidine derivatives and their interactions with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxyl group and the ester functionality can influence its binding affinity and specificity. The chloro and trifluoromethyl groups on the phenyl ring can enhance its lipophilicity and metabolic stability, contributing to its overall pharmacokinetic profile.
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate include other pyrrolidine derivatives with varying substituents. For example:
tert-Butyl (2R)-1-(3-chloro-5-methylphenyl)-5-hydroxypyrrolidine-2-carboxylate: This compound lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
tert-Butyl (2R)-1-(3-bromo-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate: The bromo substituent can influence the compound’s reactivity and binding interactions.
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-methoxypyrrolidine-2-carboxylate: The methoxy group can alter the compound’s electronic properties and reactivity.
Propiedades
Fórmula molecular |
C16H19ClF3NO3 |
|---|---|
Peso molecular |
365.77 g/mol |
Nombre IUPAC |
tert-butyl (2R)-1-[3-chloro-5-(trifluoromethyl)phenyl]-5-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H19ClF3NO3/c1-15(2,3)24-14(23)12-4-5-13(22)21(12)11-7-9(16(18,19)20)6-10(17)8-11/h6-8,12-13,22H,4-5H2,1-3H3/t12-,13?/m1/s1 |
Clave InChI |
IVTJJQJEICRQIV-PZORYLMUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H]1CCC(N1C2=CC(=CC(=C2)C(F)(F)F)Cl)O |
SMILES canónico |
CC(C)(C)OC(=O)C1CCC(N1C2=CC(=CC(=C2)C(F)(F)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


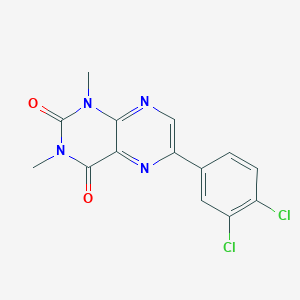
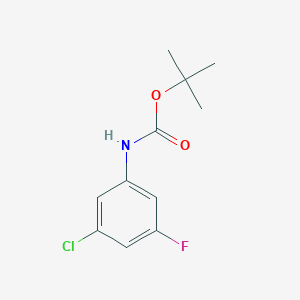
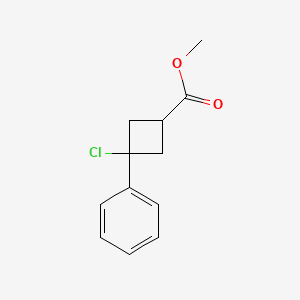
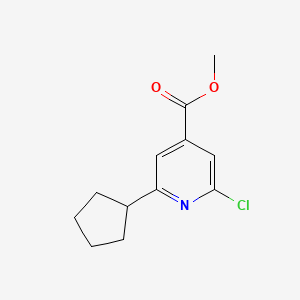
![n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13996862.png)

